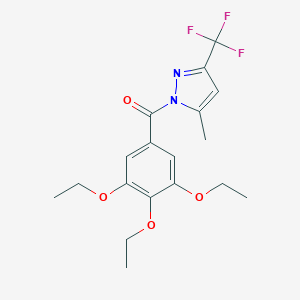![molecular formula C15H14ClNO3 B213638 N-allyl-5-[(4-chlorophenoxy)methyl]-2-furamide](/img/structure/B213638.png)
N-allyl-5-[(4-chlorophenoxy)methyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-5-[(4-chlorophenoxy)methyl]-2-furamide, commonly known as furamidine, is a synthetic compound that belongs to the family of diamidines. It has been extensively studied for its potential use as an antiparasitic agent. Furamidine has shown promising results in the treatment of various parasitic diseases, including African trypanosomiasis, leishmaniasis, and Chagas disease.
Wirkmechanismus
Furamidine has been shown to inhibit the growth of parasites by binding to their DNA. It binds to the minor groove of the DNA and interferes with the replication process, ultimately leading to the death of the parasite.
Biochemical and Physiological Effects
Furamidine has been shown to have low toxicity in mammals. It has been tested in animal models and has shown promising results in the treatment of parasitic diseases without causing significant side effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of furamidine is its low toxicity in mammals, making it a potential candidate for further development as an antiparasitic agent. However, its synthesis method is complex and requires multiple steps, making it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for furamidine research. One direction is to optimize the synthesis method to make it more efficient and cost-effective. Another direction is to explore its potential use in combination with other antiparasitic agents to increase its effectiveness. Additionally, further studies are needed to determine the long-term safety and efficacy of furamidine in humans.
Conclusion
Furamidine is a synthetic compound that has shown promising results in the treatment of parasitic diseases. Its mechanism of action involves binding to the DNA of parasites and interfering with the replication process. Furamidine has low toxicity in mammals, making it a potential candidate for further development as an antiparasitic agent. However, its complex synthesis method and limited availability in large quantities are limitations. Further research is needed to optimize its synthesis method and explore its potential use in combination with other antiparasitic agents.
Synthesemethoden
Furamidine can be synthesized using a multistep reaction process. The first step involves the reaction of 4-chlorophenol with allyl bromide in the presence of a base to form 4-chlorophenyl allyl ether. This intermediate is then reacted with furfural in the presence of a catalyst to form N-allyl-5-(4-chlorophenoxy)-2-furfuraldehyde. The final step involves the reaction of this intermediate with ammonia to form furamidine.
Wissenschaftliche Forschungsanwendungen
Furamidine has been extensively studied for its potential use as an antiparasitic agent. It has shown promising results in the treatment of various parasitic diseases, including African trypanosomiasis, leishmaniasis, and Chagas disease. African trypanosomiasis, also known as sleeping sickness, is caused by the parasite Trypanosoma brucei. Leishmaniasis is caused by the parasite Leishmania, and Chagas disease is caused by the parasite Trypanosoma cruzi. These diseases are prevalent in developing countries, and there is a need for new and effective treatments.
Eigenschaften
Molekularformel |
C15H14ClNO3 |
|---|---|
Molekulargewicht |
291.73 g/mol |
IUPAC-Name |
5-[(4-chlorophenoxy)methyl]-N-prop-2-enylfuran-2-carboxamide |
InChI |
InChI=1S/C15H14ClNO3/c1-2-9-17-15(18)14-8-7-13(20-14)10-19-12-5-3-11(16)4-6-12/h2-8H,1,9-10H2,(H,17,18) |
InChI-Schlüssel |
XRALSOPHTJQMBT-UHFFFAOYSA-N |
SMILES |
C=CCNC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)Cl |
Kanonische SMILES |
C=CCNC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]isonicotinamide](/img/structure/B213558.png)
![ethyl 4-({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate](/img/structure/B213559.png)
![N-(4-bromo-2-fluorophenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213564.png)



![N-[4-(acetylamino)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213569.png)


![5-[(2-chlorophenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B213574.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B213575.png)